molecular formula C12H12N2S B8658998 4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline CAS No. 69751-36-6

4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline

Cat. No. B8658998
CAS RN: 69751-36-6
M. Wt: 216.30 g/mol
InChI Key: QKGZLUJDZXOJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69751-36-6

Product Name

4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(pyridin-2-ylmethylsulfanyl)aniline

InChI

InChI=1S/C12H12N2S/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2

InChI Key

QKGZLUJDZXOJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-[[(4-nitrophenyl)sulfanyl]methyl]pyridine (6.7 g) were added 85% ethanol solution (203 ml), and to this mixture was added calcium chloride (1.53 g) and reduced iron (7.68 g), and the mixture was heated to reflux for 16 hours. After allowing the mixture to be cooled to room temperature, ethanol was removed under reduced pressure, and the obtained residue was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[(2-pyridinylmethyl)sulfanyl]aniline (3.9 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
203 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
7.68 g
Type
reactant
Reaction Step Two

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